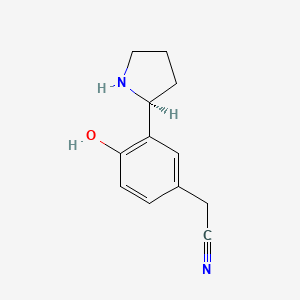
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is a chiral organic compound characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment to the Phenyl Ring: The pyrrolidine ring is then attached to the phenyl ring through a substitution reaction, often facilitated by a base.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and bases such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxy-3-(pyrrolidin-2-yl)benzaldehyde.
Reduction: Formation of 2-(4-hydroxy-3-(pyrrolidin-2-yl)phenyl)ethylamine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The nitrile group may also participate in interactions through hydrogen bonding or dipole-dipole interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile: The enantiomer of the compound, which may exhibit different biological activity.
2-(4-Hydroxyphenyl)acetonitrile: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
2-(4-Hydroxy-3-methylphenyl)acetonitrile: Contains a methyl group instead of the pyrrolidine ring, leading to variations in reactivity and biological activity.
Uniqueness
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is unique due to the presence of the chiral center and the combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[4-hydroxy-3-[(2S)-pyrrolidin-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2O/c13-6-5-9-3-4-12(15)10(8-9)11-2-1-7-14-11/h3-4,8,11,14-15H,1-2,5,7H2/t11-/m0/s1 |
InChI Key |
ANDYWHXORDUWOG-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)CC#N)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


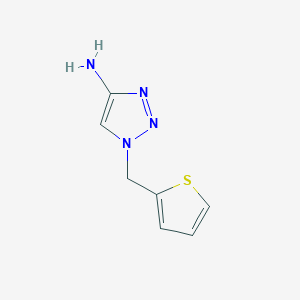
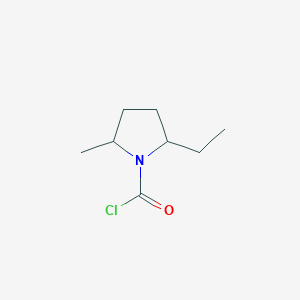
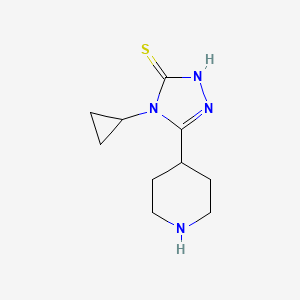
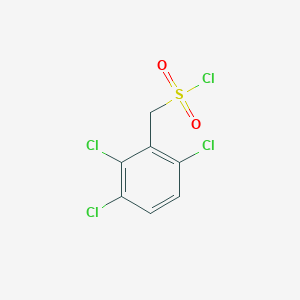
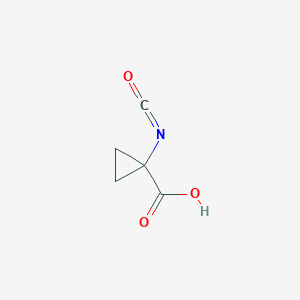
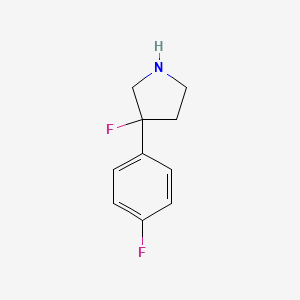
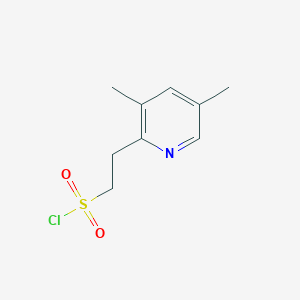
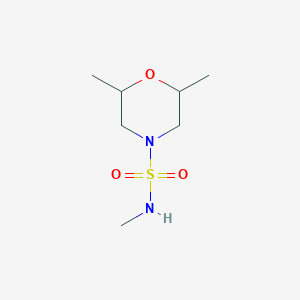
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
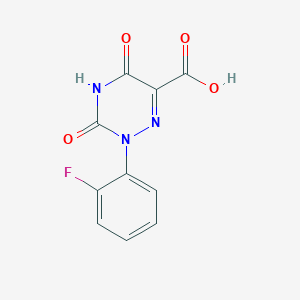
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
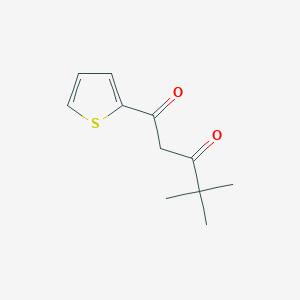
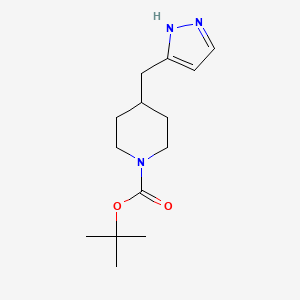
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
